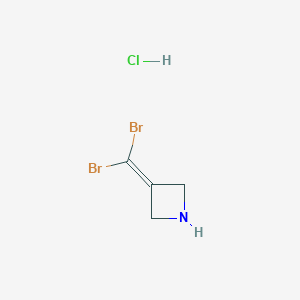
N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and an amide group, which is a common functional group in biochemistry . The molecule also contains a methoxy group and a 2-chloroethyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the chloroethyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
- Synthesis Techniques : An efficient one-pot synthesis technique for N-methoxy-N-methylamides, which might be related to the compound of interest, has been demonstrated. This method involves the reaction of corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature, resulting in excellent yields (Kim et al., 2003).
- Chemical Modifications and Applications : The modification of molecules to enhance their properties for specific applications, such as the development of potent spectral indicators or probes, is highlighted. For instance, compounds capable of tautomeric transformations in the ground and excited states show potential as spectral probes due to their interaction with solvents (Ebead et al., 2007).
Potential Medicinal Applications
- Anticancer Complexes : Research into polyamide platinum anticancer complexes designed to target specific DNA sequences provides an example of how chemically synthesized compounds can be tailored for therapeutic purposes. These complexes demonstrate the potential to specifically target genes in DNA, preventing transcription and replication, which is crucial for anticancer strategies (Jaramillo et al., 2006).
- Corrosion Inhibitors : Another application is in the field of corrosion inhibition. N-(2-chloroethyl)morpholine-4-carboxamide and related derivatives have been studied as corrosion inhibitors for mild steel, demonstrating how chemical compounds can be applied outside of medicinal contexts to protect metals in corrosive environments (Nnaji et al., 2017).
Mecanismo De Acción
Target of Action
Nitrosoureas generally target DNA, causing alkylation and cross-linking of DNA . This disrupts the DNA structure and interferes with the cell’s ability to replicate and repair DNA, leading to cell death .
Mode of Action
Nitrosoureas are activated by CYP450 monooxygenases in the body, which allows them to alkylate DNA . The alkylation occurs at various sites on the DNA molecule, including the O6 position of guanine-containing bases . This leads to the formation of interstrand cross-links in the DNA, which can inhibit DNA replication and transcription .
Biochemical Pathways
The primary pathway affected by Nitrosoureas is DNA synthesis. By alkylating and cross-linking DNA, these compounds disrupt the normal process of DNA replication. This can lead to errors in the DNA sequence during replication, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
Nitrosoureas, in general, are known to be lipophilic and can cross the blood-brain barrier, which makes them useful in treating brain tumors . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of Nitrosoureas’ action is the death of cancer cells. By disrupting DNA replication, these compounds can prevent cancer cells from dividing and growing. This can lead to a reduction in the size of tumors and may slow the progression of the disease .
Action Environment
The efficacy and stability of Nitrosoureas can be influenced by various environmental factors. For example, the pH of the environment can affect the rate at which these compounds are activated and can interact with DNA . Additionally, the presence of other substances in the body, such as certain enzymes or drugs, can also affect how Nitrosoureas are metabolized and how effectively they can target cancer cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
N-(2-CHLOROETHYL)-2-METHOXY-N-METHYLPYRIDINE-4-CARBOXAMIDE has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies . These studies have provided information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This compound interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(2-chloroethyl)-2-methoxy-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(6-4-11)10(14)8-3-5-12-9(7-8)15-2/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGCOJXABUWXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)C1=CC(=NC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

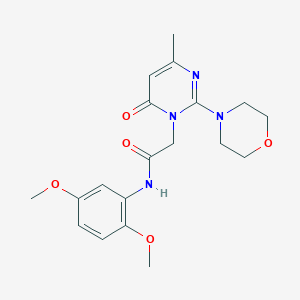
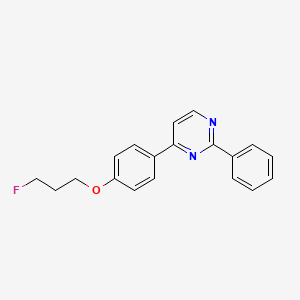
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)
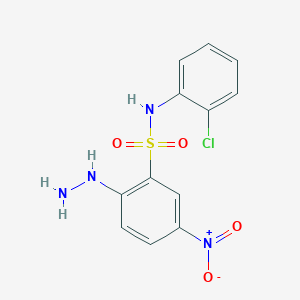
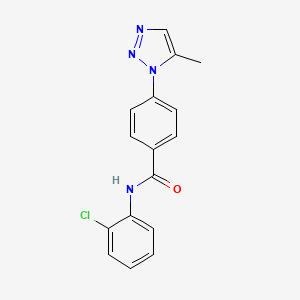



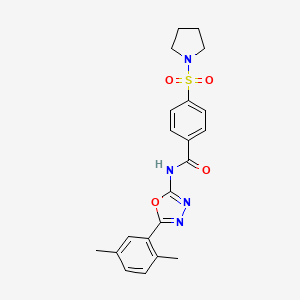
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
